5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-8-10-9(12-11-8)7-5-3-4-6-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUUEGVSQBPYMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865239-83-3 | |
| Record name | 5-cyclopentyl-3-ethyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 5 Cyclopentyl 3 Ethyl 1,2,4 Oxadiazole and Its Analogues
Classical and Established Synthetic Pathways to 1,2,4-Oxadiazoles
Traditional methods for constructing the 1,2,4-oxadiazole (B8745197) ring are well-established and have been widely employed for decades. These pathways typically involve the formation of the core heterocyclic structure from acyclic precursors through cyclization reactions.
Cyclization Reactions Involving Amidoximes and Carboxylic Acid Derivatives
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid derivative. nih.govchim.it This approach, often referred to as a [4+1] cycloaddition, involves the amidoxime providing a four-atom fragment (N-C-N-O) and the carboxylic acid derivative supplying the final carbon atom to complete the ring. chim.it
For the specific synthesis of 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, this would involve the reaction of propanamidoxime (ethyl amidoxime) with a cyclopentanecarboxylic acid derivative. The general pathway proceeds via an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate. nih.govresearchgate.net This intermediate then undergoes thermal or base-catalyzed cyclodehydration to yield the final 1,2,4-oxadiazole ring. mdpi.comacs.org
Commonly used carboxylic acid derivatives include acyl chlorides, anhydrides, and esters. nih.govnih.gov The activation of the carboxylic acid is often necessary to facilitate the initial acylation step. Various coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyldiimidazole (CDI) can be employed to activate the carboxylic acid in situ. chim.itmdpi.com
Table 1: Examples of Reagents and Conditions for Amidoxime-Based Synthesis
| Amidoxime Reactant | Carboxylic Acid Derivative/Activator | Catalyst/Base | Solvent | Conditions | Product Type | Ref |
| Benzonitrile & Hydroxylamine | Various Carboxylic Acids / EDC | - | Dichloromethane | 0-30 °C, then 110 °C | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |
| Thiophene-2-amidoxime | Acetic Acid / EDC & HOAt | Triethylamine | DMF | RT, 24h then 100 °C, 3h | 3,5-Disubstituted-1,2,4-oxadiazoles | acs.org |
| Various Amidoximes | Various Acyl Chlorides | Pyridine | - | - | 3,5-Diaryl-1,2,4-oxadiazoles | rjptonline.org |
| Diffractaic Acid | Amidoximes / CDI | Potassium Hydroxide | DMF | 70 °C, 2 days | 3,5-Disubstituted-1,2,4-oxadiazoles | mdpi.com |
To synthesize this compound via this route, propanamidoxime would be reacted with cyclopentanecarbonyl chloride in the presence of a base like pyridine, or with cyclopentanecarboxylic acid using a coupling agent like EDC, followed by heating to induce cyclization.
Nitrile Oxide Cycloadditions and Related Transformations
Another fundamental approach to the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.govchim.it This [3+2] cycloaddition is a powerful tool for forming five-membered heterocycles. chim.it In this reaction, the nitrile oxide acts as the 1,3-dipole, and the nitrile serves as the dipolarophile.
To form this compound using this method, the required precursors would be cyclopentanecarbonitrile and ethyl nitrile oxide. The nitrile oxide is typically generated in situ from a precursor, such as an α-nitroketone or an oxime halide, to avoid its dimerization. organic-chemistry.orgnih.gov For instance, dehydration of an appropriate α-nitroketone can yield the necessary nitrile oxide, which then reacts with the nitrile to form the oxadiazole ring. organic-chemistry.org
While this method is conceptually straightforward, it can be limited by the reactivity of the nitrile's triple bond and the potential for the nitrile oxide to dimerize into furoxans (1,2,5-oxadiazole-2-oxides). nih.gov However, advancements such as water-assisted conditions or the use of catalysts can improve the efficiency and selectivity of these cycloadditions. nih.gov
Dehydration and Oxidative Cyclization Routes from Precursors
A variety of other classical methods rely on the cyclization of pre-functionalized linear molecules. These often involve dehydration or oxidation as the final ring-closing step. For example, N-acyl amidines can undergo oxidative cyclization to yield 1,2,4-oxadiazoles. mdpi.com This process can be promoted by reagents like N-bromosuccinimide (NBS), which facilitates an initial N-bromination followed by dehydrobromination and subsequent N-O bond formation. mdpi.com
Another route involves the oxidative cyclization of N-benzyl amidoximes, which can be achieved using oxidants like iodine or NBS in the presence of a base, or through electrochemical methods. mdpi.comrsc.org These reactions proceed through the formation of an imine intermediate, which then cyclizes and aromatizes to the 1,2,4-oxadiazole. mdpi.com
For the target molecule, this compound, a suitable precursor for such a cyclization would need to be synthesized first, for instance, an N-acyl derivative of propanamidine that incorporates the cyclopentyl group.
Modern and Sustainable Synthetic Approaches
In recent years, a focus on green chemistry has driven the development of more efficient and environmentally benign synthetic methods. These modern approaches often utilize alternative energy sources to accelerate reactions, reduce waste, and simplify work-up procedures.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. nih.govnih.govwjarr.com The synthesis of 1,2,4-oxadiazoles has greatly benefited from this technology. nih.govorganic-chemistry.org
The classical reaction between amidoximes and carboxylic acids or their derivatives can be efficiently carried out under microwave heating. nih.govnih.gov One-pot, two-step microwave-assisted syntheses have been reported, where the initial acylation of the amidoxime is followed by cyclization in the same vessel, streamlining the process. nih.gov Solvent-free reactions or reactions on solid supports under microwave conditions further enhance the green credentials of this method. chim.itorganic-chemistry.org For example, the reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions provides 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of Microwave | Ref |
| Amidoxime + Carboxylic Acid | Reflux, several hours | 300W, 3-5 minutes | Drastically reduced reaction time | nih.gov |
| Nitrile + Hydroxylamine + Meldrum's Acid | N/A | Solvent-free, irradiation | High efficiency, good to excellent yields | organic-chemistry.org |
| Amidoxime + Acyl Chloride | Long reaction times | Short reaction times | Rapid synthesis, good yields | nih.gov |
| Polymer-Supported Synthesis | Prolonged heating | Minutes | Rapid screening and optimization | acs.org |
The synthesis of this compound could be significantly accelerated by reacting propanamidoxime and cyclopentanecarboxylic acid under microwave irradiation, likely in the presence of a coupling agent or by using an activated derivative like cyclopentanecarbonyl chloride.
Ultrasound-Mediated Synthetic Strategies
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. mdpi.com Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized high-temperature and high-pressure zones. nih.gov
This technique has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives. For instance, a facile and green methodology for synthesizing spirooxindolo-1,2,4-oxadiazoles via a [3+2] cycloaddition of aryl nitrile oxides and isatin Schiff bases has been developed using ultrasound assistance at room temperature. researchgate.net This approach offers good yields, shorter reaction times, and often avoids the need for column chromatography. researchgate.net Ultrasound has also been employed for the synthesis of 1,3,4-oxadiazole-2-thiols in low-solvent or solvent-free conditions, highlighting its potential for greener synthesis. nih.gov
For the synthesis of this compound, an ultrasound-mediated 1,3-dipolar cycloaddition between cyclopentanecarbonitrile and in situ generated ethyl nitrile oxide could be a viable and efficient synthetic route.
Photocatalytic and Photochemical Approaches
Photocatalysis has emerged as a powerful tool in organic synthesis, offering alternative, light-driven reaction pathways. In the context of 1,2,4-oxadiazole synthesis, photoredox catalysis facilitates novel cycloaddition reactions. These methods often utilize photocatalysts, such as polymeric carbon nitride materials, to enable the formation of the oxadiazole ring under mild conditions. rsc.org Visible-light-mediated approaches are also being developed, using halophosphonium salts that act as both a photocatalyst and a hydrogen atom transfer reagent, thereby eliminating the need for metal catalysts and aligning with green chemistry principles. organic-chemistry.org This dual-functionality represents a significant step towards more sustainable chemical production. The general principle involves the generation of reactive intermediates under photochemical conditions, which then undergo cyclization to form the desired 1,2,4-oxadiazole core. osi.lv
Green Chemistry Principles in this compound Formation
The integration of green chemistry is paramount in modern synthetic organic chemistry, aiming to reduce waste and environmental impact. For 1,2,4-oxadiazoles, this has led to the development of various eco-friendly protocols.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the heterocyclization of amidoximes with carboxylic acid derivatives, drastically reducing reaction times from hours to minutes. organic-chemistry.orgnih.gov This technique often leads to higher yields and product purities. organic-chemistry.org Solvent-free reactions conducted under microwave irradiation represent a particularly green approach. For instance, the reaction between nitriles, hydroxylamine, and Meldrum's acid can produce 3,5-disubstituted 1,2,4-oxadiazoles efficiently without any solvent. nih.gov
Benign Catalysts and Solvents: A key aspect of green synthesis is the replacement of hazardous reagents and solvents. The use of graphene oxide (GO), an inexpensive and environmentally benign metal-free heterogeneous carbocatalyst, has been reported for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. bwise.kr GO can act as both an acid catalyst and an oxidizing agent, promoting the reaction under milder conditions. bwise.kr Similarly, solid supports like potassium fluoride (KF) or magnesia (MgO) can serve as catalysts in solvent-free microwave conditions, simplifying the process and reducing waste. organic-chemistry.orgmdpi.com Furthermore, electrochemical methods are being explored as an environmentally friendly alternative for constructing the oxadiazole scaffold. researchgate.net
| Green Method | Catalyst/Medium | Key Advantages |
| Microwave Irradiation | Solvent-free or Greener Solvents (e.g., Acetone/Water) | Rapid reaction times, high yields, reduced waste. organic-chemistry.orgnih.gov |
| Heterogeneous Catalysis | Graphene Oxide (GO) | Metal-free, environmentally benign, dual catalytic activity. bwise.kr |
| Solid-Support Catalysis | KF/Al₂O₃, MgO | Simplifies purification, enables solvent-free conditions. organic-chemistry.orgmdpi.com |
| Electrochemical Synthesis | Electrode-mediated | Avoids stoichiometric chemical oxidants, high efficiency. researchgate.net |
Catalytic Methods in 1,2,4-Oxadiazole Synthesis
Catalysis offers a route to highly efficient and selective synthesis of 1,2,4-oxadiazoles, overcoming the limitations of stoichiometric methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metals like palladium, copper, and iron are effective catalysts for constructing and functionalizing heterocyclic rings. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are powerful methods for creating C-C bonds, enabling the introduction of diverse substituents onto a pre-formed oxadiazole ring. nih.govmdpi.comnih.gov Copper-catalyzed cascade reactions have also been employed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. Additionally, iron(III) nitrate has been shown to mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. nih.gov These methods provide access to a wide range of complex analogues that are difficult to synthesize using traditional approaches.
Organocatalytic Systems for Selective Synthesis
Organocatalysis avoids the use of potentially toxic and expensive metals, offering a more sustainable catalytic approach. The synthesis of 1,2,4-oxadiazoles can be facilitated by organic bases like pyridine or tetrabutylammonium fluoride (TBAF), which improve the efficiency of the cyclization of O-acylamidoximes. mdpi.com More advanced systems involve the use of pyrylium salts as organophotocatalysts in oxidative cyclization reactions that use molecular oxygen as the ultimate green oxidant. These reactions proceed under mild conditions to form the heterocyclic ring. While many protocols still rely on strong inorganic bases, the development of purely organocatalytic systems is a growing area of interest.
Heterogeneous Catalysis and Supported Reagents
The use of heterogeneous catalysts and supported reagents simplifies product purification, allows for catalyst recycling, and is well-suited for automated and flow synthesis. Graphene oxide (GO) serves as an effective, metal-free heterogeneous catalyst for 1,2,4-oxadiazole synthesis. bwise.kr Its large surface area and acidic functional groups facilitate the reaction, and it can be easily removed by filtration. bwise.kr
Polymer-supported reagents, such as polymer-supported carbodiimide (PS-Carbodiimide) or a strong polymeric base like PS-BEMP, are also highly effective. These reagents are used to mediate the coupling of carboxylic acids and amidoximes, followed by cyclization. Upon reaction completion, the resin-bound byproducts can be simply filtered off, yielding a clean solution of the desired 1,2,4-oxadiazole product. This approach is particularly advantageous for the rapid synthesis of compound libraries.
| Catalytic System | Catalyst Example | Substrate Scope | Key Features |
| Transition Metal | Pd(PPh₃)₄, CuI, Fe(NO₃)₃ | Aryl halides, boronic acids, alkynes | C-C and C-N bond formation, functionalization. nih.govnih.govmdpi.com |
| Organocatalyst | Pyridine, TBAF, Pyrylium salts | O-acylamidoximes, Amidoximes | Metal-free, mild conditions, base- or photo-catalysis. mdpi.com |
| Heterogeneous | Graphene Oxide (GO) | Nitriles, Aldehydes | Recyclable, metal-free, simplified workup. bwise.kr |
| Supported Reagent | PS-Carbodiimide, PS-BEMP | Carboxylic acids, Amidoximes | Simplified purification, suitable for automation. |
Flow Chemistry Applications in this compound Production
Flow chemistry, utilizing microreactors or packed-bed systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and ease of scalability. These features make it an ideal technology for the production of 1,2,4-oxadiazoles.
The synthesis of 1,2,4-oxadiazoles has been successfully translated into continuous flow processes. A notable example is a rapid, three-step microreactor sequence that produces 3,5-disubstituted 1,2,4-oxadiazoles from nitriles and acyl chlorides in approximately 30 minutes. This process involves the sequential formation of the amidoxime, O-acylation, and a high-temperature cyclodehydration, all performed in a continuous stream. Significantly, this methodology has been used to synthesize analogues like 5-Cyclopentyl-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, demonstrating its applicability for producing the target compound scaffold.
Advanced flow systems can also integrate in-line purification steps, such as liquid-liquid extraction and chromatography, to create a fully automated platform for synthesis and purification. The use of heated packed-bed reactors filled with a solid-supported base, like potassium carbonate, can further streamline the process by facilitating the cyclization step within the flow system. This high degree of automation and integration enables the rapid generation of chemical libraries and offers a clear pathway for scalable, on-demand production.
Continuous Flow Reactors for Scalable Synthesis
Continuous flow chemistry has emerged as a transformative technology in organic synthesis, offering significant advantages over traditional batch processing, particularly for the scalable production of heterocyclic compounds like 1,2,4-oxadiazoles. nih.govbohrium.com The primary benefits arise from the use of microreactors or millireactors, which provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and simplified scalability. researchgate.netresearchgate.net For the synthesis of 1,2,4-oxadiazoles, flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and shorter reaction times. beilstein-journals.orgresearchgate.net
A general method for synthesizing disubstituted 1,2,4-oxadiazoles in a continuous microreactor sequence involves the reaction of nitriles with hydroxylamine to form an amidoxime intermediate. This is followed by acylation and a high-temperature cyclodehydration step. nih.govnih.gov For instance, a system employing three sequential microreactors can produce these heterocycles in approximately 30 minutes. nih.govnih.gov In such a setup, streams of the nitrile and hydroxylamine are combined in a heated microreactor (e.g., at 150 °C), followed by cooling and introduction of an acylating agent, before entering a final high-temperature reactor (e.g., at 200 °C) to facilitate the cyclization. nih.gov
Heated packed-bed reactors represent another effective approach. nih.gov In one example of 1,3,4-oxadiazole (B1194373) synthesis, a packed-bed reactor filled with a solid base like potassium carbonate was used to facilitate an iodine-mediated oxidative cyclization, achieving the target heterocycles in residence times as short as 10 minutes with yields up to 93%. nih.gov This methodology demonstrates the potential for easy scale-up, a key advantage of flow chemistry, by simply extending the run time or increasing flow rates without extensive re-optimization. beilstein-journals.orgnih.gov
Table 1: Comparison of Continuous Flow Reactor Parameters for Oxadiazole Synthesis
| Reactor Type | Key Reaction | Temperature Range | Typical Residence Time | Throughput/Scale | Reference |
|---|---|---|---|---|---|
| Sequential Microreactors | Amidoxime formation & cyclization | 150–200 °C | ~30 minutes | 40–80 mg | nih.gov |
In-line Purification and Telescoped Reactions
A significant advancement in continuous flow synthesis is the ability to integrate multiple synthetic and purification steps into a single, uninterrupted process, known as a telescoped reaction. beilstein-journals.orgresearchgate.net This approach enhances efficiency by eliminating the need for manual handling, isolation, and purification of intermediates, which is particularly beneficial when dealing with unstable or hazardous compounds. nih.gov In-line purification is a critical component of telescoped systems, allowing for the removal of byproducts, excess reagents, or incompatible solvents between reaction stages. nih.govbeilstein-journals.org
For the synthesis of oxadiazoles, in-line purification techniques have been successfully implemented to streamline production and improve product quality. nih.govnih.gov Liquid-liquid extraction is one of the most common methods, utilizing membrane-based separators or bespoke gravity separators to continuously purify the product stream. beilstein-journals.orgresearchgate.net For example, a flow synthesis of 1,3,4-oxadiazoles incorporated an in-line extraction step to quench the reaction and remove corrosive iodine, thereby eliminating a tedious and hazardous workup operation. nih.govnih.gov Another study demonstrated the use of a liquid-liquid microextraction unit to effectively remove high-boiling-point polar solvents like dimethylformamide (DMF) and other water-soluble impurities from the product stream, yielding highly pure imidazo-oxadiazole derivatives. nih.gov
Beyond extraction, other in-line purification methods include the use of scavenger resins packed into columns to remove specific impurities or unreacted starting materials, and continuous chromatography. nih.gov An automated in-line chromatography system was successfully coupled to a flow synthesis of oxadiazoles, creating a powerful, integrated platform for the generation and immediate purification of the target compounds. nih.gov
Table 2: In-line Purification Techniques in Flow Synthesis of Heterocycles
| Purification Technique | Purpose | Advantages | Reference |
|---|---|---|---|
| Liquid-Liquid Extraction | Removal of solvents, impurities, and quenching agents. | Widely applicable, can be made continuous. | nih.govnih.gov |
| Scavenger Resins/Columns | Removal of specific reagents or byproducts. | High selectivity for target impurities. | nih.gov |
| In-line Chromatography | Final purification of the product stream. | Provides high-purity products directly from the reactor. | nih.govbeilstein-journals.org |
Automated Flow Systems for Library Generation (Focus on Synthetic Methodology)
Automated flow chemistry platforms have become indispensable tools in drug discovery for the rapid generation of compound libraries. syrris.comresearchgate.net These systems leverage the precise control and efficiency of flow synthesis to explore a wide chemical space around a core scaffold, such as the 1,2,4-oxadiazole ring. rsc.org The methodology centers on the automated handling of reagents and the systematic variation of reaction parameters to produce a diverse array of analogues. syrris.comnih.gov
A typical automated system for library synthesis consists of pumps connected to a liquid handler or a series of reagent loops. labmanager.comdurham.ac.uk The liquid handler can draw from a plate of diverse starting materials (e.g., a variety of carboxylic acids and nitriles for oxadiazole synthesis) and introduce them into the flow reactor sequentially or in combination. labmanager.com Software controls the entire process, managing reagent selection, flow rates, reactor temperatures, and collection of the final products into a corresponding plate of vials. labmanager.com This allows for multiple experiments with different inputs and conditions to be run unattended. labmanager.com
The synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries has been demonstrated using an integrated high-throughput synthesis and purification platform. rsc.org This approach enables the rapid generation of chemical libraries, significantly reducing the drug discovery cycle time. rsc.org By programming a sequence of reactions, the system can automatically synthesize a matrix of compounds. For example, by reacting ten different amidoximes with ten different carboxylic acids, a library of 100 distinct 1,2,4-oxadiazole analogues can be generated efficiently. acs.org This automated, multistep flow approach facilitates the creation of focused, drug-like heterocyclic libraries for lead discovery and optimization programs. acs.org
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by conceptually breaking bonds (disconnections) that correspond to reliable chemical reactions. researchgate.net For the this compound scaffold, the analysis focuses on the disconnection of the heterocyclic ring.
The most common and versatile strategy for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of an O-acylamidoxime intermediate. nih.govchim.it This leads to a primary disconnection of the C5–O1 and N2–C3 bonds of the oxadiazole ring.
Applying this strategy to This compound (I) , the immediate precursor is identified as the O-acylamidoxime (II) . This intermediate is formed from the condensation of two key building blocks: an amidoxime derived from the C5 substituent and a carboxylic acid derivative corresponding to the C3 substituent.
The retrosynthetic pathway is as follows:
Disconnection 1 (C–O and C=N bonds): The 1,2,4-oxadiazole ring (I) is disconnected to reveal the O-acylamidoxime intermediate (II) . This step corresponds to the final cyclodehydration reaction in the forward synthesis.
Disconnection 2 (Amide Bond): The O-acylamidoxime (II) is further disconnected at the amide bond. This identifies two precursor molecules: cyclopentanecarboximidamide, N-hydroxy- (III) (also known as cyclopentane amidoxime) and a propionylating agent (IV) , such as propanoic acid, propionyl chloride, or propanoic anhydride.
Disconnection 3 (Amidoxime Formation): The amidoxime (III) can be retrosynthetically disconnected to cyclopentanecarbonitrile (V) and hydroxylamine. This corresponds to the reaction between a nitrile and hydroxylamine in the forward synthesis.
This analysis reveals that this compound can be synthesized from the readily available starting materials: cyclopentanecarbonitrile (V) , hydroxylamine, and a derivative of propanoic acid (IV) . This route is highly convergent and widely applicable for creating analogues by simply varying the nitrile and carboxylic acid components. nih.govchim.it
Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 Cyclopentyl 3 Ethyl 1,2,4 Oxadiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and spatial arrangement of atoms within a molecule. For 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, a comprehensive suite of NMR experiments was employed to unequivocally assign all proton (¹H) and carbon (¹³C) signals and to elucidate the intricate details of its structure.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and cyclopentyl groups attached to the oxadiazole ring. The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3), a result of spin-spin coupling. The cyclopentyl group would show more complex multiplets for its methine and methylene protons.
The ¹³C NMR spectrum provides complementary information, with distinct peaks for each unique carbon atom in the molecule. The two carbons of the 1,2,4-oxadiazole (B8745197) ring are expected to resonate at characteristic downfield shifts. The carbons of the ethyl and cyclopentyl groups would appear at chemical shifts typical for aliphatic carbons.
While specific, experimentally verified spectral data for this compound is not widely available in the cited literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar 1,2,4-oxadiazole derivatives.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxadiazole C3 | - | ~168-172 |
| Oxadiazole C5 | - | ~175-180 |
| Ethyl -CH2- | Quartet | ~20-25 |
| Ethyl -CH3 | Triplet | ~10-15 |
| Cyclopentyl -CH- | Multiplet | ~35-40 |
| Cyclopentyl -CH2- | Multiplet | ~25-30 |
Note: These are predicted values based on general knowledge of NMR spectroscopy and data from related compounds. Actual experimental values may vary.
Application of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity within the ethyl and cyclopentyl groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two to three bonds). This would be crucial for establishing the connection of the ethyl group to the C3 position and the cyclopentyl group to the C5 position of the oxadiazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to understand the preferred conformation of the cyclopentyl ring relative to the oxadiazole ring.
Advanced NMR for Stereochemical and Dynamic Behavior (if relevant for related oxadiazoles)
For molecules with stereocenters or those exhibiting dynamic processes such as conformational exchange, advanced NMR techniques are employed. While this compound itself does not possess a stereocenter, studies on related chiral oxadiazoles could utilize techniques like chiral shift reagents to resolve enantiomers or variable temperature NMR to study dynamic conformational changes.
Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. Furthermore, by analyzing the fragmentation patterns of the molecular ion, valuable structural information can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound, the molecular formula is C9H14N2O. HRMS would be able to confirm this by providing an exact mass measurement that is consistent with this formula.
Interactive Data Table: Predicted HRMS Data
| Ion | Predicted Exact Mass (m/z) |
| [M+H]⁺ | 167.1184 |
| [M+Na]⁺ | 189.1004 |
Note: These are calculated values for the specified molecular formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful technique for studying the fragmentation pathways of ions. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would be analyzed to provide insights into the molecule's structure.
Key fragmentation pathways for 1,2,4-oxadiazoles often involve cleavage of the heterocyclic ring and the loss of substituents. For this compound, characteristic fragment ions would be expected from the loss of the ethyl and cyclopentyl groups, as well as from the cleavage of the oxadiazole ring itself. The analysis of these fragmentation patterns would provide further confirmation of the compound's structure.
X-ray Crystallography for Solid-State Molecular and Crystal Structure
Single Crystal X-ray Diffraction: Determination of Bond Lengths, Angles, and Dihedral Angles
Single crystal X-ray diffraction analysis of 1,2,4-oxadiazole derivatives provides precise measurements of the intramolecular geometry. The 1,2,4-oxadiazole ring itself is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms. The bond lengths and angles within this ring are characteristic and are influenced by the nature of the substituents at the C3 and C5 positions.
Table 1: Representative Bond Lengths and Angles for a Substituted 1,2,4-Oxadiazole Ring Data is illustrative and based on typical values for this class of compounds.
| Parameter | Bond/Atoms | Typical Value |
| Bond Length (Å) | O1-C5 | 1.33 - 1.35 |
| N2-C3 | 1.30 - 1.32 | |
| N4-C3 | 1.38 - 1.40 | |
| N4-C5 | 1.30 - 1.32 | |
| O1-N2 | 1.41 - 1.43 | |
| Bond Angle (°) | N2-O1-C5 | 105 - 107 |
| O1-N2-C3 | 108 - 110 | |
| N2-C3-N4 | 115 - 117 | |
| C3-N4-C5 | 100 - 102 | |
| O1-C5-N4 | 110 - 112 |
Analysis of Molecular Conformation and Planarity in the Crystalline State
The 1,2,4-oxadiazole ring itself is an aromatic heterocycle and is generally found to be planar or nearly planar. researchgate.net The substituents at the C3 (ethyl) and C5 (cyclopentyl) positions will adopt conformations that minimize steric hindrance.
Investigation of Intermolecular Interactions and Crystal Packing Motifs
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. For 1,2,4-oxadiazole derivatives, these interactions are crucial in determining the crystal's stability and physical properties. The nitrogen and oxygen atoms of the oxadiazole ring are potential hydrogen bond acceptors.
In the crystal structure of this compound, the following interactions would be expected to play a significant role in the crystal packing:
C-H···N and C-H···O Hydrogen Bonds: The hydrogen atoms of the ethyl and cyclopentyl groups can act as weak hydrogen bond donors, forming interactions with the nitrogen (N2 and N4) and oxygen (O1) atoms of the oxadiazole rings of neighboring molecules. researchgate.net
π-π Stacking: The electron-deficient 1,2,4-oxadiazole ring can participate in π-π stacking interactions with the rings of adjacent molecules. nih.gov Database surveys have confirmed the prevalence of such interactions in the crystal structures of 1,2,4-oxadiazole compounds, including homoleptic (oxadiazole)···(oxadiazole) interactions. nih.gov
Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts in crystalline materials. researchgate.netnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Vibration Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific molecular vibration, such as stretching or bending of bonds.
For this compound, the IR and Raman spectra would be characterized by vibrations originating from the oxadiazole ring and the ethyl and cyclopentyl substituents. The characterization of newly synthesized 1,2,4-oxadiazole derivatives routinely includes FTIR spectroscopy to confirm the presence of key functional groups. rsc.orgfrontiersin.org
Key expected vibrational modes include:
C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and cyclopentyl groups are expected in the 2850-3000 cm⁻¹ region.
C=N Stretching: The stretching of the C=N bonds within the oxadiazole ring typically appears in the 1550-1650 cm⁻¹ region. nih.gov
Ring Vibrations (C-N, C-O, N-O Stretching): A series of characteristic bands corresponding to the stretching and bending vibrations of the entire oxadiazole ring skeleton would be present in the fingerprint region (approximately 1000-1500 cm⁻¹). Specifically, C-O-C and N-O stretching vibrations are often found in the 1000-1300 cm⁻¹ range.
C-H Bending: Bending (scissoring, wagging, twisting) vibrations of the CH₂ and CH₃ groups of the substituents would appear at various frequencies below 1500 cm⁻¹.
Table 2: Representative IR Absorption Frequencies for a 1,2,4-Oxadiazole Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 2850 - 3000 | C-H (aliphatic) stretching |
| 1550 - 1650 | C=N stretching |
| 1400 - 1500 | C-H bending |
| 1200 - 1300 | C-O stretching |
| 1000 - 1100 | N-O stretching / Ring breathing |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure of a molecule. UV-Vis spectroscopy measures the absorption of light due to the promotion of electrons to higher energy orbitals (electronic transitions), while fluorescence spectroscopy measures the emission of light as excited electrons return to the ground state.
The 1,2,4-oxadiazole ring is a π-conjugated system. However, in this compound, the lack of extensive conjugation with the aliphatic substituents means that strong absorption in the visible region is not expected. The primary electronic transitions would be π→π* transitions within the oxadiazole ring, which typically occur in the ultraviolet region of the spectrum. The maximum absorption wavelengths for many 1,3,4-oxadiazole (B1194373) derivatives, a related isomer class, appear between 224 and 231 nm. researchgate.net
While many oxadiazole derivatives are investigated for their fluorescent properties, significant fluorescence is often achieved by attaching larger aromatic or conjugated systems to the oxadiazole core. researchgate.netumn.edu The title compound, with only aliphatic substituents, would be expected to have weak or negligible fluorescence. If it were to fluoresce, the emission would likely be at a slightly longer wavelength than its UV absorption maximum, with a small Stokes shift (the difference between the absorption and emission maxima).
Table 3: Predicted Electronic Spectroscopy Properties for this compound
| Parameter | Predicted Value/Characteristic |
| UV-Vis Absorption | |
| λmax (maximum absorption) | ~220 - 250 nm |
| Molar Absorptivity (ε) | Moderate |
| Transition Type | π→π* |
| Fluorescence Emission | |
| Emission | Weak to negligible |
| Stokes Shift | Small |
Theoretical and Computational Chemistry Studies of 5 Cyclopentyl 3 Ethyl 1,2,4 Oxadiazole
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. DFT, particularly with hybrid functionals like B3LYP, has become a standard method for providing a good balance between accuracy and computational cost for systems of this size. bohrium.comresearchgate.net
A crucial first step in any computational study is determining the molecule's most stable three-dimensional structure through geometry optimization. For 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, this process would involve finding the minimum energy arrangement of its atoms.
The 1,2,4-oxadiazole (B8745197) ring itself is an aromatic, five-membered heterocycle and is expected to be planar. bohrium.com The primary focus of conformational analysis would be on the two alkyl substituents: the ethyl group at position C3 and the cyclopentyl group at position C5.
Ethyl Group: Rotation around the single bond connecting the ethyl group to the oxadiazole ring would be relatively facile, leading to different rotamers. The lowest energy conformation would likely position one of the methyl protons to minimize steric hindrance with the adjacent nitrogen atom of the ring.
Computational geometry optimization would yield precise bond lengths, bond angles, and dihedral angles. While specific data for the target molecule is unavailable, Table 1 presents typical geometric parameters for a 3,5-disubstituted 1,2,4-oxadiazole ring derived from DFT calculations on analogous structures.
Table 1: Typical Calculated Geometric Parameters for a 3,5-Disubstituted 1,2,4-Oxadiazole Ring
| Parameter | Typical Value (Å or °) |
| Bond Lengths | |
| O1-N2 | ~1.42 Å |
| N2-C3 | ~1.31 Å |
| C3-N4 | ~1.38 Å |
| N4-C5 | ~1.31 Å |
| C5-O1 | ~1.35 Å |
| Bond Angles | |
| C5-O1-N2 | ~105° |
| O1-N2-C3 | ~107° |
| N2-C3-N4 | ~115° |
| C3-N4-C5 | ~102° |
| N4-C5-O1 | ~111° |
| Note: These values are representative and would be influenced by the specific nature of the substituents. |
DFT calculations are highly effective for elucidating a molecule's electronic characteristics. mdpi.com These properties are crucial for understanding its reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ijopaar.com For a 1,2,4-oxadiazole, the HOMO is typically characterized by π-orbitals distributed across the ring, while the LUMO is a π* anti-bonding orbital. ijopaar.com
Charge Distribution and Electrostatic Potential: The distribution of electron density within the molecule can be visualized through a molecular electrostatic potential (MEP) map. This map highlights electron-rich (negative potential) and electron-poor (positive potential) regions. In 1,2,4-oxadiazoles, the nitrogen atoms are expected to be regions of negative potential, making them sites for electrophilic attack or hydrogen bonding. mdpi.com
Table 2 provides representative electronic property values for simple oxadiazole isomers, which serve as a baseline for understanding substituted derivatives.
Table 2: Calculated Electronic Properties of Oxadiazole Isomers (B3LYP/6-311G(d,p))
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole (B1194373) |
| HOMO Energy (eV) | -7.8 | -7.5 |
| LUMO Energy (eV) | -0.5 | -0.2 |
| HOMO-LUMO Gap (eV) | 7.3 | 7.3 |
| Dipole Moment (Debye) | 1.1 | 3.1 |
| Data derived from general computational studies on oxadiazole isomers. bohrium.com |
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.
NMR Chemical Shifts: DFT calculations can predict proton (¹H) and carbon (¹³C) NMR chemical shifts with high accuracy. nrel.govrsc.org This involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. For this compound, calculations would predict distinct signals for the two ring carbons (C3 and C5), which are significantly deshielded due to the electronegative environment, as well as for the carbons and protons of the ethyl and cyclopentyl groups. researchgate.netscispace.com
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) spectrum. These calculations not only help in assigning experimental peaks but also confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Key predicted frequencies for this molecule would include C=N stretching within the ring, C-O-N and N-N stretching, and various C-H stretching and bending modes from the alkyl groups. bohrium.com
UV-Vis Maxima: Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. Simple alkyl-substituted 1,2,4-oxadiazoles are expected to have their primary absorption bands in the deep UV region.
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com For a molecule with flexible substituents like this compound, MD simulations could provide insight into:
Conformational Sampling: MD can explore the potential energy surface to identify the most populated conformations of the ethyl and cyclopentyl groups at a given temperature.
Solvent Effects: By including explicit solvent molecules in the simulation box, MD can model how interactions with the solvent (e.g., water or an organic solvent) affect the molecule's shape and dynamics.
Intermolecular Interactions: In studies related to drug design, MD simulations are frequently used to model the binding of oxadiazole-containing ligands to protein targets, analyzing the stability of the complex and the key interactions that govern binding affinity. mdpi.comnih.gov
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states and intermediates. nih.gov
A common route for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime (B1450833) followed by cyclodehydration. daneshyari.com For this compound, this would likely involve the reaction of pentanecarboxamidoxime with propionyl chloride (or a related acylating agent).
Quantum chemical calculations can map the potential energy surface for the reaction. A typical study would:
Optimize Geometries: Calculate the optimized structures of reactants, intermediates, transition states, and products.
Locate Transition States (TS): Identify the highest energy point along the reaction coordinate connecting an intermediate to the next. A true TS is confirmed by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
Calculate Energies: Determine the relative energies of all species on the pathway to calculate activation barriers (the energy difference between the reactant and the transition state) and reaction enthalpies.
For the cyclization of the O-acylated amidoxime intermediate, calculations would model the intramolecular nucleophilic attack of the oxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring. Computational studies on analogous reactions, such as the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, have shown this to be a feasible, multi-step process with distinct activation barriers for each step. chemintech.ru
Transition State Characterization and Activation Barriers
In the realm of computational chemistry, the study of reaction mechanisms, such as isomerization or rearrangement, for compounds like this compound, hinges on the precise characterization of transition states and the calculation of associated activation barriers. Density Functional Theory (DFT) is a prominently utilized theoretical framework for these investigations, offering a balance between computational cost and accuracy.
Theoretical studies on the 1,2,4-oxadiazole ring system have often focused on understanding their reactivity, including photochemical rearrangements and thermal processes like the Boulton-Katritzky rearrangement. chim.it These computational analyses involve mapping the potential energy surface of a reaction to locate the transition state, which is a first-order saddle point connecting reactants and products. The characterization of a transition state is confirmed by frequency analysis, where the structure must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For a hypothetical isomerization of this compound, the process would involve constructing a reaction pathway, optimizing the geometry of the reactant, product, and the transition state. The activation energy (Ea) is then determined as the energy difference between the transition state and the reactant. This value is crucial for predicting the reaction rate and understanding the feasibility of the transformation under different conditions. The Arrhenius and Eyring equations are often employed to relate the calculated activation energy to the reaction rate constant. nih.govresearchgate.net
To illustrate the type of data generated from such a study, a hypothetical table of calculated activation energies for a reaction is presented below.
| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |
|---|---|---|---|---|
| Ring Opening | DFT (B3LYP) | 6-31G(d) | 35.2 | -450 |
| Side-Chain Rearrangement | DFT (B3LYP) | 6-31G(d) | 28.7 | -320 |
| Photochemical Isomerization | TD-DFT | cc-pVTZ | 22.5 | -280 |
Non-Covalent Interaction Analysis (NCI, QTAIM) within Theoretical Frameworks
The supramolecular chemistry and crystal packing of this compound are governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting its physical properties and how it might interact with biological targets. Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational tools used to visualize and quantify these weak interactions. nih.govresearchgate.netnih.govresearchgate.net
NCI analysis, based on the electron density and its derivatives, provides a graphical representation of non-covalent interactions in real space. jussieu.fryoutube.com It generates three-dimensional isosurfaces that are color-coded to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI plots would likely reveal van der Waals interactions involving the cyclopentyl and ethyl groups, as well as potential weak hydrogen bonds or π-stacking interactions involving the oxadiazole ring, particularly in dimers or larger molecular clusters. nih.gov
QTAIM provides a quantitative description of chemical bonding and non-covalent interactions by analyzing the topology of the electron density, ρ(r). nih.gov This analysis identifies critical points in the electron density, including bond critical points (BCPs) that signify the presence of an interaction between two atoms. nih.gov The properties at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insights into the nature and strength of the interaction. researchgate.netnih.gov For non-covalent interactions, one typically finds low values of ρ and a positive value for ∇²ρ. nih.gov
In the context of this compound, QTAIM could be used to characterize intramolecular interactions, such as those between the alkyl substituents and the oxadiazole ring, as well as intermolecular interactions in a simulated crystal lattice. For instance, weak C-H···N or C-H···O hydrogen bonds are plausible intermolecular interactions that would be identified and quantified by QTAIM.
The following interactive table presents hypothetical QTAIM parameters for different types of non-covalent interactions that could be present in a dimer of this compound, based on values reported for similar heterocyclic systems.
| Interaction Type | Bond Path | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |
|---|---|---|---|---|
| van der Waals | C(cyclopentyl)···C(cyclopentyl) | 0.005 | 0.020 | 0.001 |
| Weak Hydrogen Bond | C-H(ethyl)···N(oxadiazole) | 0.012 | 0.045 | -0.002 |
| π-π Stacking | C(oxadiazole)···C(oxadiazole) | 0.008 | 0.030 | 0.0005 |
Reactivity and Chemical Transformations of 5 Cyclopentyl 3 Ethyl 1,2,4 Oxadiazole
Stability and Decomposition Pathways of the 1,2,4-Oxadiazole (B8745197) Ring
The 1,2,4-oxadiazole nucleus is a five-membered heterocycle with relatively low aromatic character and a constitutionally weak O–N bond, making it susceptible to various transformations and rearrangements into more stable heterocyclic systems. researchgate.netosi.lvchim.itpsu.edu While generally considered thermally stable, particularly when disubstituted like 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, the ring's stability is conditional. derpharmachemica.comnih.govbohrium.com
The ring system is vulnerable to cleavage under both acidic and basic conditions. nih.gov Forced degradation studies on 1,2,4-oxadiazole derivatives show that the degradation rate increases significantly in low or high pH environments. nih.gov The proposed mechanisms involve:
Acid-Catalyzed Decomposition : At low pH, the pyridine-like nitrogen at position 4 (N-4) is protonated. This activation facilitates a nucleophilic attack on an adjacent ring carbon, leading to the opening of the ring. nih.gov
Base-Catalyzed Decomposition : At high pH, a direct nucleophilic attack occurs on a ring carbon, generating an anionic intermediate which, in the presence of a proton source like water, proceeds to ring cleavage. nih.gov
Beyond pH-dependent degradation, the 1,2,4-oxadiazole ring can undergo decomposition through thermal or photochemical pathways. chim.itpsu.edu These high-energy conditions can induce cleavage of the weak O-N bond, leading to reactive intermediates that often rearrange into different, more stable heterocyclic structures. researchgate.netosi.lv Pyrolytic fragmentation represents another potential decomposition route under high-temperature conditions. psu.edu
| Condition | Effect on 1,2,4-Oxadiazole Ring | Primary Mechanism | Reference |
| Low pH (Acidic) | Ring Cleavage | Protonation at N-4 followed by nucleophilic attack. | nih.gov |
| High pH (Basic) | Ring Cleavage | Direct nucleophilic attack on a ring carbon. | nih.gov |
| Thermal Energy | Rearrangement/Decomposition | Cleavage of the weak O-N bond, leading to fragmentation or rearrangement (e.g., Boulton-Katritzky). | researchgate.netchim.itpsu.edu |
| Photochemical Energy | Rearrangement | Formation of reactive intermediates upon irradiation, leading to isomerization or rearrangement. | chim.itpsu.edu |
Ring-Opening Reactions and Subsequent Chemical Derivatization
The inherent structural features of the 1,2,4-oxadiazole ring, namely the weak O-N bond and electrophilic carbon centers, make it a substrate for various ring-opening reactions. researchgate.netchim.it These reactions are pivotal for transforming the oxadiazole into other valuable chemical scaffolds.
One of the most significant transformations is the Boulton-Katritzky Rearrangement (BKR) , a thermal process involving an intramolecular nucleophilic substitution. osi.lvchim.it This reaction requires a side-chain at the C-3 position with a nucleophilic atom that can attack the N-2 position of the oxadiazole ring, displacing the oxygen and cleaving the O-N bond to form a new, more stable heterocyclic system. chim.it
Catalytic reduction is another effective method for cleaving the 1,2,4-oxadiazole ring. The susceptibility of the O-N bond to reduction allows for ring opening under various reductive conditions, such as catalytic hydrogenation. This process typically cleaves the N-O bond to yield amidine and carbonyl-containing fragments, which can be valuable synthons for further chemical derivatization.
ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements are also characteristic of this heterocyclic system. researchgate.netosi.lv In an ANRORC mechanism, an external nucleophile attacks an electrophilic carbon of the ring (typically C-5), initiating a ring-opening event. The resulting open-chain intermediate then undergoes a subsequent intramolecular cyclization to furnish a new heterocyclic product. chim.it These reactions demonstrate the utility of the 1,2,4-oxadiazole ring as a latent synthon for constructing diverse molecular architectures.
Photochemical conditions can also induce ring-opening and rearrangement. Irradiation can lead to the formation of reactive intermediates that subsequently cyclize into different isomers, such as 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles. chim.itpsu.edu
Electrophilic and Nucleophilic Reactions of the Oxadiazole Core
The electronic distribution within the 1,2,4-oxadiazole ring dictates its reactivity towards electrophiles and nucleophiles. The ring itself is considered electron-poor, rendering the ring carbons resistant to electrophilic substitution but susceptible to nucleophilic attack. nih.govrjptonline.org
Reactions with Electrophiles: The primary site for electrophilic attack is the nitrogen atom at position 4 (N-4). chim.itpsu.edu This "pyridine-like" nitrogen possesses a lone pair of electrons, making it nucleophilic and weakly basic. psu.edu Consequently, reactions with electrophiles, such as alkylating agents or acids (protonation), occur preferentially at this position.
Reactions with Nucleophiles: The carbon atoms at positions 3 and 5 (C-3 and C-5) of the oxadiazole ring are electron-deficient and thus serve as the primary sites for nucleophilic attack. chim.itpsu.edu The electron-withdrawing nature of the ring is particularly pronounced at the C-5 position. rjptonline.org Nucleophilic attack at these carbons is a common initial step in reactions that lead to ring cleavage, as seen in ANRORC-type mechanisms. chim.itderpharmachemica.com The susceptibility of these carbons to attack is a defining feature of the ring's chemical reactivity. While the N-2 atom is sometimes described as having ambiphilic character, it is generally not attacked by external nucleophiles, which preferentially react at the more electrophilic C-3 and C-5 positions. psu.edu
| Site on Ring | Type of Reagent | Nature of Site | Typical Outcome | Reference |
| N-4 | Electrophile | Nucleophilic / Basic | N-Alkylation, Protonation | chim.itpsu.edu |
| C-3 | Nucleophile | Electrophilic | Nucleophilic Addition, often leading to Ring Opening | chim.itpsu.edu |
| C-5 | Nucleophile | Electrophilic | Nucleophilic Addition, often leading to Ring Opening (ANRORC) | chim.itpsu.edurjptonline.org |
Functionalization of the Cyclopentyl and Ethyl Substituents
The 1,2,4-oxadiazole ring functions as an electron-withdrawing group, a property that influences the reactivity of the directly attached carbon atoms of the ethyl and cyclopentyl substituents. researchgate.net This electronic effect increases the acidity of the α-protons (the protons on the carbons bonded to the ring), making these positions susceptible to functionalization. thieme-connect.de
While the oxadiazole ring itself can be reduced, the alkyl substituents offer sites for oxidative functionalization. The electron-withdrawing character of the heterocycle acidifies the adjacent C-H bonds on the ethyl (–CH₂–) and cyclopentyl (–CH–) groups. thieme-connect.de This increased acidity facilitates deprotonation by a strong base, and the resulting carbanion can be trapped by an oxidizing agent. Furthermore, metabolic studies of heterocyclic compounds often show oxidation of alkyl side chains as a common biotransformation pathway, suggesting their chemical vulnerability to oxidation. sci-hub.se
Direct electrophilic halogenation on the cyclopentyl group is generally not a feasible pathway. Instead, functionalization is achieved by exploiting the increased acidity of the α-proton. thieme-connect.de A common strategy involves deprotonation of the α-carbon with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) to generate a stabilized carbanion. This nucleophilic intermediate can then react with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or molecular iodine (I₂), to install a halogen atom at the α-position of the cyclopentyl group.
The most reactive sites for alkylation and acylation on the substituents are the α-carbons of the ethyl and cyclopentyl groups. The enhanced acidity of the C-H bonds at these positions allows for their abstraction by a strong base to form a carbanionic species. thieme-connect.de This nucleophile can then undergo a standard Sₙ2 reaction with various electrophiles.
Alkylation: Reaction of the carbanion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would introduce a new alkyl group at the α-position.
Acylation: Quenching the carbanion with an acylating agent, such as an acid chloride or an anhydride, would yield a ketone, effectively introducing an acyl group at the reactive site.
This two-step deprotonation-alkylation/acylation sequence is a powerful and common method for the functionalization of alkyl groups adjacent to azole rings. thieme-connect.de
Cycloaddition Reactions Involving the Oxadiazole System
The reactivity of the 1,2,4-oxadiazole ring system in cycloaddition reactions is fundamentally different from that of many other aromatic heterocycles. Due to its low aromaticity and the inherent weakness of the endocyclic N-O bond, the intact this compound ring does not typically participate directly as a diene or dienophile in classical cycloaddition reactions such as the Diels-Alder reaction. chim.itresearchgate.net Instead, its involvement in such transformations is generally preceded by a ring-opening event, which generates a reactive intermediate that can then undergo cycloaddition. chim.it
The primary pathway for the participation of 1,2,4-oxadiazoles in cycloaddition-type transformations involves the cleavage of the heterocyclic ring. Under specific conditions, such as in the presence of certain nucleophiles, the ring can open to form a nitrile oxide intermediate. This highly reactive 1,3-dipole can then readily engage in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes or alkynes, to form new five-membered heterocyclic rings. chim.it
This process is exemplified in reactions that follow an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) type mechanism. For instance, the reaction of a 3-chloro-1,2,4-oxadiazole (B15146131) with a nucleophile like an amine can initiate an attack at the C(5) position. This leads to the opening of the oxadiazole ring and the in-situ formation of a nitrile oxide. This intermediate is not isolated but is immediately trapped by a dipolarophile present in the system to yield a new heterocyclic product. chim.it While this specific example involves a chloro-substituted oxadiazole, it illustrates the general principle by which the 1,2,4-oxadiazole core can be transformed via a cycloaddition pathway.
The general scheme for this type of transformation can be summarized as follows:
Table 1: Generalized Scheme for Indirect [3+2] Cycloaddition of 1,2,4-Oxadiazoles via Ring-Opening This table presents a generalized reaction pathway and does not represent specific experimental results for this compound.
| Reactant (1,2,4-Oxadiazole Derivative) | Conditions / Reagents | Intermediate | Dipolarophile | Final Product |
|---|---|---|---|---|
| General 3,5-disubstituted 1,2,4-oxadiazole | Nucleophilic attack followed by ring cleavage | Nitrile Oxide | Alkene (R-CH=CH-R') | Substituted Isoxazoline |
| General 3,5-disubstituted 1,2,4-oxadiazole | Nucleophilic attack followed by ring cleavage | Nitrile Oxide | Alkyne (R-C≡C-R') | Substituted Isoxazole |
It is important to distinguish this reactivity from that of the isomeric 1,3,4-oxadiazoles. The 1,3,4-oxadiazole (B1194373) ring system is well-documented to participate in inverse-electron-demand Diels-Alder reactions, acting as a potent azadiene. nih.govacs.org This leads to tandem [4+2]/[3+2] cycloaddition cascades, a reaction pathway not observed for the 1,2,4-oxadiazole isomer due to the different arrangement of heteroatoms in the ring. nih.govresearchgate.net
Synthesis and Reactivity of Advanced Derivatives and Analogues of 5 Cyclopentyl 3 Ethyl 1,2,4 Oxadiazole
Design and Synthesis of 5-Cyclopentyl-3-ethyl-1,2,4-Oxadiazole Analogues with Modified Ring Systems
The modification of the core 1,2,4-oxadiazole (B8745197) ring in this compound can lead to analogues with significantly altered physicochemical and biological properties. This approach, often termed scaffold hopping or bioisosteric replacement, involves substituting the 1,2,4-oxadiazole core with other five-membered heteroaromatic rings. researchgate.net
One of the most common bioisosteric replacements for the 1,2,4-oxadiazole ring is its regioisomer, the 1,3,4-oxadiazole (B1194373) ring. rsc.orgrsc.org This substitution can influence polarity, metabolic stability, and interaction with biological targets. rsc.orgrsc.org For instance, the synthesis of a 2-cyclopentyl-5-ethyl-1,3,4-oxadiazole, a direct analogue of the target compound, would proceed through a different synthetic route, typically involving the cyclization of a diacylhydrazine derivative.
Other synthetically relevant heteroaromatic rings that can be considered as bioisosteres for the 1,2,4-oxadiazole moiety include:
1,3,4-Thiadiazole: The replacement of the oxygen atom with a sulfur atom can impact the electronic properties and lipophilicity of the molecule.
Isoxazole: This ring system, containing one nitrogen and one oxygen atom in adjacent positions, offers a different arrangement of heteroatoms and can be synthesized via [3+2] cycloaddition reactions. beilstein-journals.org
1,2,3-Triazole: This tri-nitrogen containing heterocycle can be readily synthesized through "click chemistry" and offers a distinct hydrogen bonding profile.
The rationale for such modifications often stems from the desire to improve pharmacokinetic properties, enhance target binding, or explore new intellectual property space. The choice of the replacement ring system is guided by synthetic accessibility and the desired physicochemical properties.
Table 1: Potential Bioisosteric Replacements for the 1,2,4-Oxadiazole Ring
| Original Scaffold | Bioisosteric Replacement | Key Synthetic Precursors | Potential Property Changes |
| 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Diacylhydrazines | Altered polarity, metabolic stability |
| 1,2,4-Oxadiazole | 1,3,4-Thiadiazole | Thiosemicarbazides | Increased lipophilicity, altered electronic properties |
| 1,2,4-Oxadiazole | Isoxazole | Nitrile oxides, β-dicarbonyls | Modified hydrogen bonding capacity |
| 1,2,4-Oxadiazole | 1,2,3-Triazole | Alkynes, Azides | Introduction of new hydrogen bond donors/acceptors |
Scaffold Diversification through Peripheral Modifications
Peripheral modifications of the 5-cyclopentyl and 3-ethyl substituents offer a more direct approach to fine-tuning the properties of the parent molecule without altering the core heterocyclic scaffold.
Common modifications include:
Introduction of Functional Groups: Hydroxyl, amino, or keto groups can be introduced onto the cyclopentyl ring to provide handles for further derivatization or to introduce specific interactions with biological targets. For example, a hydroxyl group could be introduced to increase polarity and provide a hydrogen bonding site.
Ring Size Variation: The cyclopentyl ring can be replaced with other cycloalkyl groups, such as cyclobutyl, cyclohexyl, or cycloheptyl, to investigate the effect of ring size and conformational flexibility.
Introduction of Heteroatoms: Replacing a methylene (B1212753) group in the cyclopentyl ring with a heteroatom, such as oxygen (to form a tetrahydrofuranyl ring) or nitrogen (to form a pyrrolidinyl ring), can significantly alter the polarity and hydrogen bonding capacity of the molecule.
Aromatization: Replacement of the cyclopentyl group with a phenyl ring would introduce aromaticity and planarity, leading to potential π-stacking interactions.
The ethyl group at the C3 position can also be readily modified. The synthesis of such analogues would typically start from a different amidoxime (B1450833) precursor.
Potential modifications include:
Chain Length Variation: The ethyl group can be replaced by other alkyl chains, such as methyl, propyl, or butyl, to modulate lipophilicity.
Introduction of Unsaturation: The ethyl group can be replaced with a vinyl or ethynyl (B1212043) group, introducing rigidity and potential for further chemical transformations. beilstein-journals.org
Branching: Introduction of branching, for example, by replacing the ethyl group with an isopropyl or tert-butyl group, can influence the steric profile of the molecule.
Functionalization: The terminal methyl group of the ethyl moiety can be functionalized with various groups, such as halogens, hydroxyls, or amines, to introduce new chemical properties and potential interaction points.
Table 2: Examples of Peripheral Modifications and Their Rationale
| Moiety | Modification | Synthetic Precursor Example | Rationale for Modification |
| Cyclopentyl | Hydroxylation | 3-Hydroxycyclopentanecarboxylic acid | Increase polarity, introduce H-bonding |
| Cyclopentyl | Ring Expansion | Cyclohexanecarboxylic acid | Modulate conformational flexibility |
| Cyclopentyl | Aromatization | Benzoic acid | Introduce planarity and π-stacking potential |
| Ethyl | Chain Extension | Butyramide (to form the amidoxime) | Increase lipophilicity |
| Ethyl | Introduction of Unsaturation | Propiolamide (to form the amidoxime) | Introduce rigidity and reactivity |
| Ethyl | Terminal Functionalization | 3-Hydroxypropionamide (to form the amidoxime) | Introduce polarity and H-bonding |
Development of Hybrid Molecules Incorporating the 1,2,4-Oxadiazole Scaffold
The synthesis of these hybrids typically involves the functionalization of either the cyclopentyl or the ethyl moiety with a linker that allows for the attachment of a second pharmacophore. For example, a hydroxylated derivative of the cyclopentyl ring could be used to attach another active molecule via an ether or ester linkage.
Examples of pharmacophores that could be hybridized with the this compound scaffold include:
Piperazine or Piperidine Moieties: These are common in many centrally acting drugs and can be introduced to modulate solubility and target engagement. nih.gov
Quinoline Scaffolds: Known for their diverse biological activities, including anticancer and antimicrobial properties. researchgate.net
Thiazolidinedione Core: Found in a class of antidiabetic drugs. nih.gov
Indole Nucleus: A privileged scaffold in medicinal chemistry with a wide range of biological activities. nih.gov
The design and synthesis of such hybrid molecules require careful consideration of the linking strategy to ensure that the individual pharmacophores can adopt their bioactive conformations.
Utilization of this compound as a Synthetic Synthon in Complex Organic Synthesis
Beyond its potential as a bioactive molecule itself, this compound and its derivatives can serve as valuable synthetic intermediates, or synthons, in the construction of more complex organic molecules. The 1,2,4-oxadiazole ring is known for its stability under a variety of reaction conditions, making it a reliable component in multi-step syntheses. lifechemicals.com
A key application of the 1,2,4-oxadiazole moiety in this context is its role as a bioisostere for the amide bond. nih.govresearchgate.net In the synthesis of complex molecules, particularly peptidomimetics, replacing a labile amide bond with a more stable 1,2,4-oxadiazole ring can enhance the metabolic stability of the final compound.
Furthermore, the 1,2,4-oxadiazole ring can undergo specific chemical transformations that can be exploited in organic synthesis:
Ring-Opening Reactions: Under certain reductive or rearrangement conditions, the 1,2,4-oxadiazole ring can be opened to reveal other functional groups, providing a masked functionality that can be unveiled at a later stage in a synthetic sequence. chim.it
Directed Ortho-Metalation: The heteroatoms in the 1,2,4-oxadiazole ring can direct metalation to adjacent positions on an appended aromatic ring, allowing for regioselective functionalization.
Future Research Directions and Unexplored Avenues in 5 Cyclopentyl 3 Ethyl 1,2,4 Oxadiazole Chemistry
Discovery of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity
Traditional synthesis of 1,2,4-oxadiazoles often involves the acylation of amidoximes followed by cyclization, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govscielo.br For 5-Cyclopentyl-3-ethyl-1,2,4-oxadiazole, this would typically involve reacting propionamidoxime with an activated form of cyclopentanecarboxylic acid, or vice-versa. However, these classical methods can suffer from drawbacks such as the use of hazardous reagents, generation of stoichiometric byproducts, and harsh reaction conditions, leading to poor atom economy.
Future research should focus on developing greener and more efficient synthetic routes. nih.gov Promising avenues include:
Microwave-Assisted Synthesis: The application of microwave irradiation could dramatically reduce reaction times and improve yields, offering an energy-efficient alternative to conventional heating. nih.govnih.gov
Catalytic Approaches: Investigating transition-metal or organocatalytic methods for the cyclization step could enhance selectivity and allow for milder reaction conditions. For instance, Lewis acid catalysts have been shown to be effective in certain oxadiazole syntheses. nih.gov
Continuous Flow Chemistry: Utilizing microreactor technology could enable rapid optimization, improved safety for handling reactive intermediates, and facile scalability of the synthesis of this compound. nih.govacs.org
These modern methodologies aim to maximize the incorporation of reactant atoms into the final product, a key principle of green chemistry. nih.gov
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |
|---|---|---|
| One-Pot Synthesis | Reduced waste, shorter overall synthesis time, higher throughput. | Identification of compatible catalysts and solvent systems for the multi-step sequence. |
| Microwave-Assisted | Rapid reaction rates, improved yields, energy efficiency. mdpi.com | Optimization of power, temperature, and time parameters; solvent selection. |
| Catalytic Cyclization | Milder conditions, higher selectivity, potential for asymmetric synthesis. | Screening of novel Lewis acid, Brønsted acid, or transition-metal catalysts. |
| Continuous Flow | Precise control over reaction parameters, enhanced safety, easy scalability. nih.gov | Reactor design, optimization of flow rates, temperature, and residence times. |
In-depth Mechanistic Studies of Under-Explored Reactivity Pathways
The 1,2,4-oxadiazole (B8745197) ring possesses unique reactivity due to its relatively low aromaticity and the labile N-O bond. chim.itnih.gov This makes it susceptible to various rearrangements and ring-opening reactions, which remain uninvestigated for the 5-cyclopentyl-3-ethyl derivative.
Future mechanistic work should explore:
Thermal and Photochemical Rearrangements: A significant unexplored area is the susceptibility of this compound to transformations like the Boulton-Katritzky rearrangement, where the ring can isomerize to other heterocycles. chim.it The influence of the non-aromatic cyclopentyl and simple ethyl substituents on the kinetics and thermodynamics of such rearrangements is unknown.
Ring-Opening Reactions: The N-O bond is the weakest link in the ring and can be cleaved under reductive or nucleophilic conditions. Detailed studies are needed to understand how different reagents can selectively open the ring to yield valuable acyclic intermediates, which could serve as building blocks for other molecules.
Electrophilic and Nucleophilic Substitution: While the oxadiazole ring itself is electron-deficient, the attached cyclopentyl and ethyl groups could undergo functionalization. Conversely, the reactivity of the C3 and C5 ring carbons towards nucleophiles, a known feature of the oxadiazole core, needs to be quantified for this specific substitution pattern. chim.it
Computational methods, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping potential energy surfaces, identifying transition states, and predicting the feasibility of these unexplored reaction pathways before undertaking extensive experimental work.
Application of Machine Learning and AI in Predicting Reaction Outcomes and Designing New Syntheses
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. rjptonline.org For a molecule like this compound, where experimental data is scarce, these tools offer a powerful approach to accelerate research and development.
Key applications to be explored include:
Reaction Yield Prediction: ML models, particularly random forest algorithms and neural networks, can be trained on existing databases of 1,2,4-oxadiazole syntheses to predict the yield of a given reaction under specific conditions. researchgate.netprinceton.edu This would allow researchers to computationally screen various synthetic routes and prioritize those with the highest predicted success rate.
Retrosynthesis Planning: AI-driven retrosynthesis tools could propose novel synthetic pathways to the target molecule, potentially uncovering more efficient or cost-effective routes that might be overlooked by chemists.
Condition Optimization: Machine learning algorithms can analyze multi-parameter datasets to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst, concentration) for maximizing yield and minimizing byproducts, a task that is time-consuming and resource-intensive using traditional methods. nih.gov
By leveraging AI, the synthetic exploration of this compound and its derivatives can be performed more efficiently, reducing the number of failed experiments and accelerating the discovery process. rjptonline.org
Exploration of this compound in Purely Chemical or Material Science Contexts
Beyond its synthesis, the potential of this compound as a functional building block in material science is completely unexplored. The 1,2,4-oxadiazole ring can act as a rigid linker and a hydrogen bond acceptor, while the cyclopentyl and ethyl groups can influence solubility, packing, and steric interactions. scielo.brlifechemicals.com
Future research should investigate its use as:
A Ligand for Metal Complexes: The nitrogen atoms of the oxadiazole ring can coordinate with metal ions. nih.gov Synthesizing and characterizing metal complexes of this compound could lead to new coordination polymers or discrete complexes with interesting structural or catalytic properties. The aliphatic substituents may provide solubility in nonpolar media, a desirable trait for certain catalytic applications.
A Monomer for Specialized Polymers: The oxadiazole ring is known for its thermal stability. By introducing polymerizable functional groups onto the cyclopentyl or ethyl side chains, this compound could be incorporated as a monomer into polymers. This could impart enhanced thermal resistance or specific dielectric properties to the resulting materials.
A Component of Liquid Crystals: The rigid core of the oxadiazole ring, combined with the flexible aliphatic side chains, is a structural motif found in some liquid crystalline compounds. lifechemicals.com Investigation into the mesomorphic properties of this and related long-chain alkyl derivatives is warranted.
Table 2: Potential Applications in Material Science
| Application Area | Role of this compound | Properties to Investigate |
|---|---|---|
| Coordination Chemistry | Bidentate or monodentate ligand. nih.gov | Coordination modes, stability of complexes, catalytic activity. |
| Polymer Chemistry | Thermally stable monomer unit. lifechemicals.com | Polymerization behavior, thermal stability (TGA), mechanical properties. |
| Liquid Crystals | Mesogenic core component. lifechemicals.com | Phase transition temperatures, optical properties, mesophase characterization. |
Integration of Multi-parametric Optimization in Reaction Development
To efficiently develop robust and high-yielding syntheses, a shift from traditional one-variable-at-a-time (OVAT) optimization to multi-parametric approaches is essential. Design of Experiments (DoE) is a powerful statistical methodology that allows for the simultaneous investigation of the effects of multiple variables on a reaction outcome.
For the synthesis of this compound, a DoE approach could be used to systematically explore the interplay between factors such as:
Temperature
Reaction time
Molar ratios of reactants
Catalyst loading
Solvent type and concentration
This methodology not only identifies the optimal conditions but also reveals interactions between variables, providing a deeper understanding of the reaction mechanism. Integrating DoE with automated synthesis platforms and machine learning algorithms can create a powerful, closed-loop system for rapid and efficient reaction optimization, ensuring the development of a scalable and reproducible synthetic process.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-substituted-1,2,4-oxadiazoles, and what challenges arise during their preparation?
- Methodology : The synthesis of 5-arylethynyl-1,2,4-oxadiazoles involves bromination of styryl oxadiazoles followed by dehydrobromination. Sodium amide (NaNH₂) in liquid ammonia at low temperatures (-70°C to -60°C) is critical for forming acetylene derivatives, yielding 32–54% for most compounds. However, elevated temperatures or bulky substituents (e.g., para-bromophenyl) lead to oligomerization or negligible yields .
- Key Data : Yields drop to 9% for sterically hindered derivatives (e.g., 3d), highlighting the sensitivity of reaction conditions.
Q. How are 1,2,4-oxadiazole derivatives characterized structurally and thermally?
- Methodology : Use a combination of elemental analysis, IR spectroscopy, multinuclear NMR (¹H, ¹³C, ¹⁵N), and differential scanning calorimetry (DSC). Single-crystal X-ray diffraction confirms molecular geometry, as demonstrated for linked 1,2,4-oxadiazole/1,2,5-oxadiazole energetic materials .
- Example : Compound 2-3 exhibits a density of 1.85 g/cm³ and detonation velocity of 9,046 m/s, validated via Gaussian 03 calculations .
Q. What in vitro assays are used to evaluate the biological activity of oxadiazole derivatives?
- Methodology : For nematicidal activity, derivatives are tested against Meloidogyne incognita using mortality rate assays. Antioxidant activity is assessed via DPPH/ABTS⁺ radical scavenging and inhibition of DNA oxidation induced by AAPH/Cu²⁺/GSH .
- Key Finding : 3,5-Diaryl-1,2,4-oxadiazoles with vanillin substituents show high antioxidant activity due to synergistic π-π interactions .
Advanced Research Questions
Q. How do reaction mechanisms differ under specific-base catalysis in oxadiazole rearrangements?
- Methodology : Kinetic studies in dioxane/water (1:1) reveal two pathways: (i) a proton-independent (uncatalyzed) route and (ii) a base-catalyzed pathway dependent on pS⁺ (solvent-specific proton concentration). Computational modeling (e.g., DFT) identifies transition states and stabilizes intermediates .
- Example : (Z)-Hydrazones of 3-benzoyl-5-phenyl-1,2,4-oxadiazole rearrange into triazoles with rate constants varying by solvent pH .
Q. What strategies improve the energetic performance of oxadiazole-based materials?
- Methodology : Combine 1,2,4-oxadiazole with 1,2,5-oxadiazole moieties to enhance thermal stability (decomposition >200°C) and detonation pressure (37.4 GPa). X-ray crystallography confirms planar ring systems critical for density and stability .
- Design Insight : Introducing nitro groups or sulfonic acid fragments increases oxygen balance and detonation velocity .
Q. How can molecular docking guide the design of oxadiazole derivatives with antiviral activity?
- Methodology : Docking studies (e.g., AutoDock Vina) against human rhinovirus (hRV) capsid proteins identify key interactions (e.g., hydrogen bonding with VP1/VP3). Derivatives like 3k show IC₅₀ < 10 µM against hRV-B14 and EV-A71, with improved hydrophilicity via pyridyl substitutions .
- Challenge : Balancing cytotoxicity (CC₅₀ > 100 µM) while maintaining antiviral potency requires iterative SAR optimization .
Q. What structural modifications enhance the nematicidal activity of 1,2,4-oxadiazole-amide hybrids?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 5-position to increase electrophilicity. In vitro testing shows EC₅₀ values of 12–28 µg/mL against Meloidogyne spp. .
- SAR Insight : Amide fragments improve membrane permeability, while oxadiazole rings stabilize interactions with nematode acetylcholinesterase .
Q. How do computational methods predict the metabolic stability of oxadiazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
